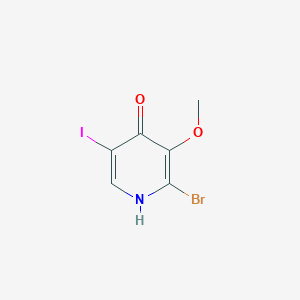

2-Bromo-5-iodo-3-methoxypyridin-4-ol

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. numberanalytics.comwikipedia.org Its presence is notable in numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. tandfonline.com In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their prevalence in a wide range of FDA-approved drugs and biologically active molecules. nih.govresearchgate.netrsc.org The nitrogen atom in the pyridine ring can significantly influence the pharmacological profile of a drug molecule. tandfonline.com Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.gov The versatility of the pyridine framework allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. tandfonline.comnih.gov

Strategic Importance of Halogenated Pyridine Derivatives as Synthetic Precursors

Halogenated pyridine derivatives are of paramount importance as intermediates in organic synthesis. doi.orgnih.gov The introduction of halogen atoms onto the pyridine ring provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. numberanalytics.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks. numberanalytics.comdoi.org

The regioselective halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which often requires harsh reaction conditions. nih.gov However, modern synthetic methods have been developed to achieve selective halogenation at various positions of the pyridine ring. researchgate.netchemrxiv.orgchemrxiv.org The resulting halopyridines are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. doi.orgnih.gov The ability to sequentially and selectively functionalize different positions of a polyhalogenated pyridine allows for the creation of diverse molecular libraries for drug discovery and material science. rsc.org Brominated heterocycles, in particular, are versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions. researchgate.net

Overview of Functionalized Pyridinols in Synthetic Methodologies

Functionalized pyridinols, which are pyridine rings bearing a hydroxyl group, represent another important class of synthetic intermediates. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can also be converted into other functional groups. The tautomeric nature of pyridinols, existing in equilibrium with their corresponding pyridone forms, further adds to their synthetic utility.

The presence of additional functional groups, such as halogens or methoxy (B1213986) groups, on the pyridinol scaffold enhances its versatility. For instance, a methoxy group can influence the electronic properties of the ring and can also be a site for further chemical modification. The combination of a hydroxyl group and one or more halogen atoms on the pyridine ring creates a highly functionalized building block with multiple reactive sites, enabling intricate and divergent synthetic strategies.

Contextualizing 2-Bromo-5-iodo-3-methoxypyridin-4-ol within Advanced Heterocyclic Chemistry

The compound this compound is a prime example of a highly functionalized heterocyclic building block. cymitquimica.com It incorporates several key features that make it a potentially valuable tool in advanced organic synthesis:

A Pyridine Core: Providing the foundational heterocyclic structure with its inherent biological relevance. tandfonline.comnih.gov

Two Different Halogen Atoms: The presence of both bromine and iodine offers the potential for regioselective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond under typical palladium-catalyzed conditions.

A Methoxy Group: This electron-donating group can modulate the reactivity of the pyridine ring and can potentially be cleaved to reveal a hydroxyl group for further functionalization.

A Hydroxyl Group (in its Pyridinol Form): This group can participate in a variety of reactions and influences the electronic nature of the scaffold.

This unique combination of functional groups on a single pyridine ring positions this compound as a versatile precursor for the synthesis of complex, polysubstituted pyridine derivatives. While specific research on this exact compound is limited, its structure suggests significant potential for applications in the synthesis of novel pharmaceuticals and functional materials.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic procedures.

| Property | Value |

| Molecular Formula | C₆H₅BrINO₂ |

| Molecular Weight | 329.92 g/mol |

| Appearance | Solid |

| InChI | 1S/C6H5BrINO2/c1-11-5-4(10)3(8)2-9-6(5)7/h2H,1H3,(H,9,10) |

| InChI Key | GNJNQRZEUIQCQS-UHFFFAOYSA-N |

| SMILES | COc1c(O)c(I)cnc1Br |

| CAS Number | 1246088-55-0 |

Data sourced from PubChem and other chemical suppliers. uni.lubldpharm.comsigmaaldrich.com

Synthesis and Reactivity

The reactivity of this compound is dictated by its array of functional groups. The differential reactivity of the C-I and C-Br bonds is a key feature. The C-I bond is typically more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 5-position. Subsequent reaction at the 2-position (C-Br bond) can then be achieved under different reaction conditions. This orthogonal reactivity is highly desirable in the construction of complex molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-iodo-3-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO2/c1-11-5-4(10)3(8)2-9-6(5)7/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNQRZEUIQCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=C(C1=O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289594 | |

| Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-55-0 | |

| Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Bromo 5 Iodo 3 Methoxypyridin 4 Ol

Reactivity of the Bromine Substituent

The bromine atom at the C-2 position of the pyridine (B92270) ring is influenced by the adjacent nitrogen atom and the methoxy (B1213986) group at C-3. While generally less reactive than the iodine substituent in palladium-catalyzed reactions, the C-2 bromine can be selectively targeted under specific conditions or after the transformation of the more reactive C-5 iodide.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, a principle that allows for selective functionalization of dihalogenated substrates. wikipedia.org Consequently, engaging the C-2 bromine of 2-Bromo-5-iodo-3-methoxypyridin-4-ol in a cross-coupling reaction generally requires that the C-5 iodine has been previously functionalized or that reaction conditions are specifically optimized to favor reaction at the C-Br bond.

For instance, after a selective coupling reaction at the iodine position, the remaining C-2 bromine can undergo a subsequent cross-coupling reaction. This stepwise approach allows for the controlled introduction of two different substituents onto the pyridine core.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃) | C-C (sp²-sp²) |

| Stille | Organostannane compound (R-SnR'₃) | Pd(PPh₃)₄, Cu(I) salt (optional) | C-C (sp²-sp²) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine base (e.g., Et₃N) | C-C (sp²-sp) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (sp²-sp²) |

Halogen-metal exchange is a fundamental method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This exchange is typically fastest for iodine, followed by bromine, and then chlorine. wikipedia.org

Lithium-Halogen Exchange : This reaction is often performed at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). byu.edu Due to the higher reactivity of iodine, selective lithium-iodine exchange at the C-5 position would be the expected outcome. To achieve lithium-bromine exchange at C-2, the C-5 position would need to be blocked or already substituted. The resulting 2-lithiated pyridine species can then be trapped with an electrophile. The presence of coordinating groups, such as the methoxy group, can influence the rate and regioselectivity of the exchange. wikipedia.org

Magnesium-Halogen Exchange (Grignard Reagent Formation) : The formation of a Grignard reagent can be achieved using magnesium metal or through a halogen-magnesium exchange with reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov Similar to lithium-halogen exchange, the C-I bond is more susceptible to this transformation. A combination of i-PrMgCl followed by n-BuLi has been shown to be effective for performing bromine-metal exchange on bromoheterocycles that also contain acidic protons, under non-cryogenic conditions. nih.gov

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The pyridine nitrogen atom makes the ring electron-deficient, thereby activating attached halogens towards SNAr. Both bromide and iodide are excellent leaving groups. The position of the halogen relative to the ring nitrogen is critical. The C-2 position is activated by the adjacent nitrogen, making it a potential site for SNAr reactions with strong nucleophiles such as alkoxides, thiolates, or amines.

Reactivity of the Iodine Substituent

The iodine atom at the C-5 position is the most reactive site on the this compound molecule for many important synthetic transformations due to the relative weakness of the carbon-iodine bond compared to the carbon-bromine bond.

The greater reactivity of the C-I bond allows for highly selective palladium-catalyzed cross-coupling reactions at the C-5 position. This regioselectivity is a common and predictable strategy in the synthesis of complex molecules from dihalogenated heterocycles. libretexts.org For example, in studies involving 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the site of the more reactive iodide substituent. libretexts.org This principle allows for the introduction of an aryl, vinyl, or alkynyl group at the C-5 position while leaving the C-2 bromine intact for subsequent chemical modifications.

Table 2: Regioselective Sonogashira Coupling

| Substrate | Reaction | Expected Major Product | Rationale |

|---|

Directed ortho-metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. While halogens themselves are generally weak directing groups, they can influence the regioselectivity of metalations directed by stronger DMGs. arkat-usa.org

In this compound, the most powerful directing groups are the C-3 methoxy group and the C-4 hydroxyl group (which would be deprotonated first to form a lithium alkoxide). The lithium alkoxide at C-4 is a potent DMG and would strongly direct metalation to the adjacent C-5 position. However, this position is already substituted with iodine. The next most likely position for deprotonation would be C-3, but this is also substituted. Therefore, a classical DOM reaction is complex in this specific substrate.

Alternatively, the iodine atom can be utilized in a halogen-metal exchange reaction, as discussed previously, which is often much faster than deprotonation. harvard.edu Treatment with n-BuLi would likely lead to rapid iodine-lithium exchange at the C-5 position, generating a 5-lithiated species that can then react with electrophiles. This pathway is distinct from a DOM mechanism but achieves a similar outcome of selective functionalization adjacent to the original directing group positions. arkat-usa.orgresearchgate.net

Preferential Reactivity of Iodine vs. Bromine in Multi-Halogenated Systems

In multi-halogenated aromatic systems, the difference in reactivity between various halogens can be exploited to achieve site-selective functionalization. In the case of this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, particularly in transition metal-catalyzed cross-coupling reactions.

This preferential reactivity stems from fundamental differences in bond strength and leaving group ability. The C-I bond is weaker and longer than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of a catalytic cycle, which is often the rate-determining step. acs.org Consequently, iodide is a better leaving group than bromide.

This reactivity differential is routinely leveraged in synthetic strategies involving polyhalogenated heterocycles. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations will preferentially occur at the iodo-substituted position under carefully controlled conditions. researchgate.netnih.gov By using a specific catalyst system and reaction temperature, it is possible to selectively replace the iodine atom while leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful tool for the synthesis of complex, highly substituted pyridine derivatives.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-I Bond | C-Br Bond |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~240 | ~280 |

| Average Bond Length (pm) | ~214 | ~194 |

Reactivity of the Methoxy Group

The methoxy group at the C-3 position is a relatively stable ether linkage, but it can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic utility to the molecule.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, typically requiring strong acidic conditions. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the methoxy group into a good leaving group (methanol). chemistrysteps.comfiveable.me

Following protonation, a nucleophile (iodide or bromide ion) attacks the methyl carbon in a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of the demethylated pyridinol and a methyl halide. masterorganicchemistry.com The use of strong Lewis acids, such as boron tribromide (BBr₃), provides an alternative, often milder, method for achieving the same transformation.

Table 2: Common Reagents for Aryl Methoxy Group Cleavage

| Reagent | Typical Conditions |

|---|---|

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux |

| Hydroiodic Acid (HI) | Aqueous solution, reflux |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperature |

While susceptible to cleavage by strong acids, the methoxy group is robust under a wide range of other reaction conditions. It is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability allows for extensive modification of other parts of the molecule, such as the halogen and hydroxyl groups, without affecting the ether linkage. For example, the cross-coupling reactions discussed in section 3.2.3 can be performed without cleavage of the methoxy group.

Reactivity of the Hydroxyl Group (Pyridinol-Pyridone Tautomerism)

The hydroxyl group at the C-4 position imparts significant chemical character to the molecule, primarily through its existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. researchgate.net This equilibrium is a defining feature of hydroxypyridines and governs the molecule's reactivity.

The pyridin-4-ol tautomer possesses a nucleophilic hydroxyl group that can participate in O-functionalization reactions.

Etherification: In the presence of a base to deprotonate the hydroxyl group, the resulting pyridinolate anion can react with alkyl halides or other electrophiles to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, leads to the formation of the corresponding esters.

These reactions are characteristic of the pyridinol form and provide a pathway for further derivatization at the oxygen atom. The choice of reaction conditions can influence the position of the tautomeric equilibrium and, consequently, the outcome of the functionalization attempt. For instance, pyridin-3-ol, which largely exists in the hydroxyl form, readily reacts at the oxygen atom, whereas pyridin-4-ol's propensity to form the pyridone tautomer can lead to reactions at the nitrogen atom under certain conditions. osi.lv

Pyridin-4-ol exists as an equilibrium mixture of the aromatic alcohol form (pyridin-4-ol) and the non-aromatic but highly conjugated keto form (pyridin-4-one). stackexchange.com This phenomenon is a classic example of prototropic tautomerism. The position of this equilibrium is highly sensitive to the surrounding environment. stackexchange.comchim.it

In the gas phase or in non-polar solvents, the pyridin-4-ol form, which preserves the aromaticity of the pyridine ring, can be the major species. stackexchange.com However, in polar solvents and in the solid state, the pyridin-4-one tautomer is often significantly favored. stackexchange.comwayne.edu This shift is attributed to the stabilization of the charge-separated resonance structures of the pyridone form through intermolecular hydrogen bonding and dipole-dipole interactions with solvent molecules. The compound's formal name, 2-bromo-5-iodo-3-methoxy-1H-pyridin-4-one, reflects the prevalence of this tautomer. uni.lu

Table 3: Factors Influencing Pyridinol-Pyridone Tautomeric Equilibrium

| Factor | Favors Pyridin-4-ol (Enol) Form | Favors Pyridin-4-one (Keto) Form |

|---|---|---|

| Solvent Polarity | Non-polar solvents (e.g., cyclohexane) | Polar solvents (e.g., water, DMSO) stackexchange.com |

| Physical State | Gas Phase | Solid (Crystalline) State stackexchange.com |

| Hydrogen Bonding | Less significant | Strong intermolecular H-bonding stabilizes this form |

| Aromaticity | Fully aromatic pyridine ring | Disrupted aromaticity, but stabilized by conjugation and polar resonance forms |

Role of Hydroxyl Group in Directing Aromatic Transformations

The hydroxyl group at the C4 position of the pyridin-4-ol ring is a powerful activating group in electrophilic aromatic substitutions due to its ability to donate electron density into the aromatic system via resonance. This effect increases the nucleophilicity of the pyridine ring, making it more susceptible to attack by electrophiles. The lone pairs on the oxygen atom can delocalize, creating positions of high electron density at the ortho and para positions relative to the hydroxyl group. However, in "this compound," the ortho positions (C3 and C5) are already substituted. This leaves the remaining ring positions' reactivity to be influenced by a combination of the directing effects of all substituents.

In the context of nucleophilic aromatic substitution (SNAr), the hydroxyl group, being electron-donating, would generally deactivate the ring towards nucleophilic attack. However, its acidic proton can be removed by a base to form a phenoxide-like species. This negatively charged oxygen atom is an even more potent electron-donating group, further increasing the electron density of the ring and disfavoring traditional SNAr reactions.

The directing influence of the hydroxyl group is summarized in the table below, based on general principles of aromatic reactivity.

| Transformation Type | Role of Hydroxyl Group | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Strong activating and ortho, para-directing group. | Directs incoming electrophiles to positions ortho and para to it. In this molecule, these positions are already occupied. |

| Nucleophilic Aromatic Substitution | Deactivating group due to electron donation. | Generally disfavors SNAr reactions on the pyridine ring. |

Chemo- and Regioselective Transformations of Multiple Functional Groups

The presence of multiple distinct functional groups—a hydroxyl, a methoxy, a bromo, and an iodo group—on the pyridine ring of "this compound" allows for a variety of chemo- and regioselective transformations. The differential reactivity of the C-Br and C-I bonds is a key feature that can be exploited in cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a transition metal catalyst (like palladium) than the C-Br bond. This difference in reactivity allows for selective functionalization at the C5 position.

Sequential and Orthogonal Derivatization Strategies

Sequential and orthogonal derivatization strategies are key to selectively modifying a multifunctional molecule like "this compound". An orthogonal strategy would involve protecting the hydroxyl group and then performing selective cross-coupling reactions at the C5 (iodo) and then C2 (bromo) positions under different catalytic conditions.

A potential sequential derivatization is outlined below:

Protection of the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether, benzyl ether) to prevent its interference in subsequent reactions.

Selective Cross-Coupling at C5: A Suzuki-Miyaura or Stille cross-coupling reaction could be performed under conditions that favor the reaction at the more reactive C-I bond.

Cross-Coupling at C2: Following the reaction at C5, a more reactive catalyst system or harsher reaction conditions could be employed to facilitate a second cross-coupling reaction at the less reactive C-Br bond.

Deprotection: Removal of the protecting group from the hydroxyl function would yield the fully derivatized product.

The choice of protecting groups is crucial for a successful orthogonal strategy. The protecting group must be stable under the conditions of the cross-coupling reactions and must be removable without affecting the newly introduced functional groups.

| Protecting Group | Introduction Conditions | Removal Conditions | Orthogonality Considerations |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF | Stable to many cross-coupling conditions, removed with fluoride. |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Stable to a wide range of reagents, removed by hydrogenolysis. |

Catalyst Development for Selective Functionalization

The development of catalysts with high selectivity is paramount for the controlled functionalization of dihalogenated pyridines. For "this compound," the goal would be to find a catalyst system that can differentiate between the C-I and C-Br bonds.

Palladium complexes with bulky, electron-rich phosphine ligands are often employed for selective cross-coupling reactions. The ligand's steric and electronic properties can be tuned to modulate the catalyst's reactivity and selectivity. For instance, a less reactive catalyst might selectively activate the C-I bond, while a more reactive catalyst, perhaps with a different ligand, would be required to activate the C-Br bond.

Potential catalyst systems for selective functionalization are presented in the table below.

| Catalyst System | Target Bond | Rationale |

| Pd(PPh₃)₄ | C-I | A standard, relatively mild catalyst that often shows selectivity for C-I over C-Br bonds. |

| PdCl₂(dppf) | C-I | Often used for Suzuki couplings and can exhibit good selectivity for more reactive halides. |

| Buchwald or Herrmann-type catalysts | C-Br | More active catalyst systems that may be required for the less reactive C-Br bond after the C-I position has been functionalized. |

Mechanistic Investigations of Key Transformations

The mechanism of key transformations, such as the selective Suzuki-Miyaura cross-coupling, is crucial for understanding and optimizing the reaction conditions. The catalytic cycle for a selective Suzuki-Miyaura coupling at the C-I bond would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond of the protected this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) reacts with the Pd(II) intermediate in the presence of a base. The organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The selectivity for the C-I bond over the C-Br bond in the oxidative addition step is the cornerstone of the regioselective functionalization. This selectivity is governed by the difference in bond dissociation energies (C-I < C-Br) and the kinetics of the oxidative addition process.

Computational studies, such as Density Functional Theory (DFT), could be employed to model the reaction pathways and transition states for the oxidative addition at both the C-I and C-Br bonds. Such studies would provide valuable insights into the origins of the selectivity and could aid in the rational design of more efficient and selective catalysts.

Computational and Theoretical Investigations of 2 Bromo 5 Iodo 3 Methoxypyridin 4 Ol

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

For 2-Bromo-5-iodo-3-methoxypyridin-4-ol, the electronic structure is significantly influenced by its various substituents. The pyridine (B92270) ring itself is an aromatic system, but the presence of electron-withdrawing halogens (bromine and iodine) and an electron-donating methoxy (B1213986) group modulates the electron density distribution across the molecule. DFT calculations can precisely quantify these effects, predicting the energies of the frontier molecular orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Note: These are hypothetical values for illustrative purposes based on typical DFT calculations for similar compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the pyridinol ring and the oxygen/iodine lone pairs. |

| LUMO | -1.8 | Predominantly distributed over the pyridine ring, with contributions from the halogen atoms. |

| HOMO-LUMO Gap | 4.7 | Indicates relatively high kinetic stability. |

The analysis of these orbitals reveals regions of the molecule most likely to be involved in electron transfer processes. The distribution of HOMO and LUMO across the aromatic ring and substituents dictates the molecule's behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its noncovalent interaction behavior. ias.ac.in It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), often exists on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov This positive region can engage in attractive, noncovalent interactions known as halogen bonding. rsc.org For this compound, σ-holes are expected on both the bromine and iodine atoms. The magnitude of the positive potential (VS,max) is generally greater for more polarizable halogens, making the σ-hole on the iodine atom more positive than that on the bromine atom. mdpi.com

Conversely, negative potential regions (VS,min) are expected around the electronegative oxygen and nitrogen atoms of the pyridinol ring, representing sites for potential electrophilic attack or hydrogen bonding. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound Note: Values are illustrative and represent typical ranges seen in similar halogenated aromatic compounds.

| Feature | Location | Predicted V (kcal/mol) | Implication |

| VS,max (σ-hole) | Outer region of Iodine atom | +25 to +35 | Strong potential for halogen bonding. researchgate.net |

| VS,max (σ-hole) | Outer region of Bromine atom | +15 to +25 | Moderate potential for halogen bonding. mdpi.com |

| VS,min | Nitrogen lone pair | -30 to -40 | Site for protonation or hydrogen bond acceptance. |

| VS,min | Hydroxyl Oxygen lone pair | -25 to -35 | Site for hydrogen bond acceptance. |

The MEP surface provides a detailed picture of the molecule's electrostatic landscape, guiding the understanding of its intermolecular interactions. ias.ac.in

Conformational Analysis and Tautomerism Studies

Substituted hydroxypyridines can exist in different tautomeric forms, which can have significantly different chemical properties. Computational methods are essential for determining the relative stabilities of these tautomers.

The primary tautomeric equilibrium for this molecule is between the 4-hydroxypyridine (pyridinol) form and the corresponding pyridin-4-one (pyridone) form. Ab initio calculations have been used extensively to study this equilibrium. wayne.edu For the parent compound, 4-hydroxypyridine, theoretical studies have shown that the hydroxy form is more stable than the pyridone form in the gas phase. wayne.edu The relative energy of these tautomers can be calculated with high accuracy by combining geometry optimization, basis set flexibility, and considerations for electron correlation and zero-point vibrational energy. wayne.edu

Figure 1: Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment. researchgate.net Electron-withdrawing groups, such as the bromo and iodo substituents on this compound, are known to influence this balance. These groups can stabilize the pyridone tautomer by withdrawing electron density from the ring. researchgate.net Conversely, the electron-donating methoxy group at the 3-position may favor the pyridinol form.

Computational studies can model these competing electronic effects to predict the favored tautomer. By calculating the total electronic energy of optimized geometries for both the pyridinol and pyridone forms, their relative stability can be determined.

Table 3: Predicted Relative Energies of Tautomers Note: Data is hypothetical, based on established trends for substituted pyridones.

| Tautomer | Relative Energy (kcal/mol) | Predicted Gas Phase Stability |

| This compound | 0.0 | More Stable |

| 2-Bromo-5-iodo-3-methoxy-1H-pyridin-4-one | +2.0 | Less Stable |

While the pyridinol form is often more stable in the gas phase for the parent compound, the strong electron-withdrawing effects of the two halogen atoms in this specific molecule could potentially shift the equilibrium, making the relative energies closer than in unsubstituted 4-hydroxypyridine. wayne.edu

Prediction of Spectroscopic Properties (Focus on Methodological Principles)

Computational quantum chemistry is a powerful tool for the theoretical prediction of molecular spectra, which can aid in the identification and characterization of new compounds. olemiss.edu By calculating the response of a molecule's electronic structure to electromagnetic radiation, properties like vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Vis) can be accurately modeled. capes.gov.br

The standard approach for predicting vibrational spectra involves several steps:

Geometry Optimization: The molecule's structure is optimized to find the minimum energy conformation using a chosen level of theory (e.g., DFT with a specific functional like B3LYP) and basis set.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to atomic coordinates are calculated. This produces a Hessian matrix, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes.

Scaling: The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. They are typically corrected using empirical scaling factors to improve agreement with experimental data.

For electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is a common method. It calculates the energies of electronic excited states, which correspond to the absorption of photons, and predicts the oscillator strength of these transitions, which relates to the intensity of the spectral peaks.

Table 4: Methodological Principles for Spectroscopic Prediction

| Spectroscopic Property | Computational Method | Required Calculation | Key Output |

| Vibrational Frequencies (IR/Raman) | DFT, Ab initio (e.g., MP2) | Geometry Optimization, Hessian (Frequency) Calculation | Wavenumbers (cm⁻¹), IR Intensities, Raman Activities capes.gov.br |

| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | Excited State Energy Calculation | Excitation Energies (nm), Oscillator Strengths |

| NMR Chemical Shifts | DFT (with gauge-including atomic orbitals - GIAO) | Magnetic Shielding Tensor Calculation | Isotropic Shielding Constants (ppm) |

These theoretical predictions provide a "spectroscopic fingerprint" of the molecule, which can be invaluable for interpreting experimental spectra or for identifying molecules in complex environments where experimental isolation is challenging. olemiss.edu

Computational Vibrational Spectroscopy (e.g., IR)

Computational vibrational spectroscopy, typically performed using DFT methods, is a fundamental technique for predicting the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the molecule in its optimized geometric state. These predicted spectra are crucial for interpreting experimental data and assigning specific absorption bands to corresponding molecular motions. researchgate.netnih.gov

For this compound, theoretical calculations would predict characteristic vibrational frequencies corresponding to its various functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band, while the C-H stretches of the methoxy group and the pyridine ring would be found in their typical regions. The spectrum would also feature distinct bands for the C-O stretch, C-N ring vibrations, and vibrations involving the heavy halogen atoms (C-Br and C-I), which typically appear in the lower frequency (fingerprint) region of the spectrum. up.ac.zacdnsciencepub.com Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding.

Below is a representative table of predicted IR vibrational frequencies for this compound, based on DFT calculations for similar substituted pyridine molecules.

Interactive Table 1: Predicted IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400-3600 | Medium-Strong, Broad | O-H stretch (hydroxyl group) |

| ~3050-3100 | Weak-Medium | C-H stretch (aromatic pyridine ring) |

| ~2950-3000 | Medium | C-H stretch (methoxy group) |

| ~1550-1600 | Strong | C=C / C=N ring stretching vibrations |

| ~1450-1480 | Medium | C-H bending (methoxy group) |

| ~1200-1250 | Strong | C-O stretch (aryl ether) |

| ~1000-1050 | Medium | C-O stretch (methoxy group) |

| ~600-700 | Medium | C-Br stretch |

| ~500-600 | Medium | C-I stretch |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification. youtube.com Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). nrel.gov

For this compound, computational models can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov The predicted ¹H spectrum would show distinct signals for the single aromatic proton on the pyridine ring, the protons of the methoxy group, and the hydroxyl proton. The predicted ¹³C spectrum would provide chemical shifts for all seven carbon atoms, with the electronic effects of the substituents (bromo, iodo, methoxy, and hydroxyl groups) causing significant variations in the shifts of the ring carbons. These in silico predictions are instrumental in assigning peaks in experimental NMR spectra, especially for complex structures where signals may overlap. nih.govpreprints.org

The following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| -OH | ~5.0-6.0 | Broad singlet, chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.8-4.0 | Singlet, deshielded by the adjacent oxygen atom. |

| Ring C-H | ~7.5-7.8 | Singlet, influenced by adjacent iodine and nitrogen atoms. |

| ¹³C NMR | ||

| C2 (-Br) | ~140-145 | Shielded by bromine, deshielded by nitrogen. |

| C3 (-OCH₃) | ~145-150 | Deshielded by the attached electronegative oxygen atom. |

| C4 (-OH) | ~155-160 | Deshielded by the hydroxyl group. |

| C5 (-I) | ~85-95 | Strongly shielded by the heavy iodine atom ("heavy atom effect"). |

| C6 | ~145-150 | Influenced by the ring nitrogen and adjacent iodine. |

| -OCH₃ | ~55-60 | Typical range for a methoxy carbon attached to an aromatic ring. |

Mass Spectrometry Fragmentation Pathway Predictions

Computational mass spectrometry involves the theoretical prediction of how a molecule will fragment upon ionization in a mass spectrometer. uni-halle.de By calculating the energies of the parent molecular ion and various potential fragment ions, it is possible to map out the most likely fragmentation pathways. This information is crucial for interpreting experimental mass spectra and confirming the structure of an unknown compound.

For this compound, a primary ionization technique like Electron Impact (EI) would generate a molecular ion [M]⁺•. Computational analysis would predict subsequent fragmentation steps. Common fragmentation patterns for halogenated aromatic compounds include the loss of halogen radicals (•Br or •I). miamioh.edu Given that the C-I bond is weaker than the C-Br bond, the initial loss of an iodine radical is a highly probable pathway. Other predicted fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, the elimination of carbon monoxide (CO), or cleavage of the pyridine ring itself. acs.orgnih.gov

A predicted fragmentation pathway table for this compound is provided below.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Description of Fragmentation Step |

| 357/359 | [C₆H₅BrINO]⁺• | Molecular ion (isotope pattern due to Br) |

| 230/232 | [C₆H₅BrNO]⁺ | Loss of iodine radical (•I) from the molecular ion. |

| 178 | [C₆H₅INO]⁺ | Loss of bromine radical (•Br) from the molecular ion. |

| 342/344 | [C₅H₂BrINO]⁺• | Loss of methyl radical (•CH₃) from the molecular ion. |

| 202/204 | [C₅H₅BrN]⁺• | Loss of CO from the [M-I]⁺ fragment. |

| 151 | [C₅H₅IN]⁺• | Loss of CO from the [M-Br]⁺ fragment. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. It allows for the detailed study of reaction pathways, the identification of transient intermediates, and the characterization of transition states, providing a level of detail often unattainable through experimental methods alone.

Transition State Analysis of Key Synthetic Steps

The synthesis of a polysubstituted heterocycle like this compound involves several key steps, such as electrophilic halogenation. Transition state (TS) analysis using quantum chemical methods can provide profound insights into the kinetics and thermodynamics of these steps.

For instance, consider the iodination of a 2-bromo-3-methoxypyridin-4-ol precursor. Computational chemists can model the reaction pathway by locating the transition state structure for the electrophilic attack of an iodinating agent. By calculating the energy of this TS relative to the reactants, the activation energy barrier for the reaction can be determined. This allows for an assessment of the reaction's feasibility and rate. Furthermore, analysis of the TS geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering clues about steric and electronic effects. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the reactant and product states on the potential energy surface.

Catalyst-Substrate Interactions in Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and iodine) makes this compound an interesting substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. researchgate.netresearchgate.netnih.govnih.gov These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds.

Computational modeling, particularly with DFT, is extensively used to study the mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. youtube.com A key question for a dihalogenated substrate is selectivity: which C-X bond will react first? Computational studies can model the initial oxidative addition step of the substrate to a palladium(0) catalyst. By calculating and comparing the activation energy barriers for the cleavage of the C-I bond versus the C-Br bond, a quantitative prediction of the reaction's regioselectivity can be made. Due to its lower bond strength, the C-I bond is generally expected to undergo oxidative addition more readily, and computational models can confirm and quantify this preference. kuleuven.be

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-iodo-3-methoxypyridin-4-ol, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Step 1 : Start with a pyridine precursor (e.g., 3-methoxypyridin-4-ol). Use sequential halogenation: bromination followed by iodination. Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

- Step 2 : For iodination, employ an electrophilic iodinating agent (e.g., iodine monochloride) in a polar aprotic solvent like DMF, ensuring temperature control (<50°C) to avoid overhalogenation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to account for steric hindrance from the methoxy group.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons influenced by bromine and iodine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₆H₄BrINO₂: ~352.8).

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in halogen positioning .

- Validation : Compare spectral data with structurally analogous compounds (e.g., 5-Bromo-3-iodopyridin-2-ol ).

Q. How can researchers mitigate challenges in purifying this compound due to its solubility limitations?

- Methodology :

- Solvent Screening : Test mixtures of ethyl acetate/hexane, DCM/methanol, or THF/water for recrystallization.

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .

- Troubleshooting : If solubility is poor, derivatize temporarily (e.g., protect the hydroxyl group as an acetate) to improve handling .

Advanced Research Questions

Q. How does the electronic interplay between bromine, iodine, and the methoxy group influence regioselectivity in subsequent nucleophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., using Gaussian) to map electron density and identify reactive sites. The methoxy group’s electron-donating effect may direct nucleophiles to the iodine-substituted position due to meta-directing effects .

- Experimental Validation : React with nucleophiles (e.g., amines, thiols) under varying conditions (polar solvents, elevated temperatures) and analyze products via LC-MS .

- Case Study : Compare with 2-Bromo-3-chloro-5-hydroxypyridine, where chlorine’s electronegativity alters substitution patterns .

Q. How should researchers resolve contradictory spectral data when characterizing derivatives of this compound?

- Methodology :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of substituents .

- Isotopic Labeling : Synthesize deuterated analogs to simplify NMR interpretation.

- Reference Libraries : Cross-check with databases (PubChem, CAS) for analogous compounds (e.g., 5-Bromo-6-methyl-3-nitropyridin-2-ol ).

Q. What strategies are effective for designing biologically active derivatives of this compound, particularly for enzyme inhibition studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace iodine with trifluoromethyl for enhanced lipophilicity) and assay against target enzymes (e.g., kinases) .

- Click Chemistry : Introduce triazole or other bioorthogonal groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Case Study : Derivatives like 6-Amino-3-bromo-4-methylpyridin-2-ol show antimicrobial activity, suggesting amino group incorporation enhances bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.